(2H4)Ethylene
Overview
Description
(2H4)Ethylene, also known as C2D4, is a variant of Ethylene where the hydrogen atoms are replaced by deuterium . Ethylene, with the formula C2H4, is a crucial compound in the chemical industry and is often used in polymer production .
Synthesis Analysis
Ethylene is a plant hormone involved in many aspects of the plant life cycle, including seed germination, root hair development, flower senescence, abscission, and fruit ripening . The production of ethylene is tightly regulated by internal signals during development and in response to environmental stimuli from biotic and abiotic stresses .Molecular Structure Analysis
Ethylene is an unsaturated organic compound with a Carbon-Carbon double bond . Each carbon atom of ethylene is sp2 hybridized . The molecular weight of (2H4)Ethylene is 32.0778 .Chemical Reactions Analysis
The chemical reactions of (2H4)Ethylene can be studied through its ion energetics data . The ionization energy of (2H4)Ethylene has been determined to be 10.528 ± 0.001 eV .Physical And Chemical Properties Analysis
(2H4)Ethylene is a gas under normal conditions . The molecular weight of (2H4)Ethylene is 32.0778 . Ethylene is a colorless gas which has a sweet odor and taste .Scientific Research Applications
Ethane/Ethylene Separation Ethylene, a critical chemical used as a feedstock in the artificial plastic chemistry fields, is often accompanied by ethane in the oil cracking process. Research shows that Ni(IN)2, a metal–organic framework (MOF), is a promising adsorbent for ethane/ethylene separation, demonstrating high selectivity and excellent recyclability. This material is beneficial for producing high-purity C2H4 in a single step through adsorptive separation (Kang et al., 2021).
Combustion Chemistry Ethylene is an important intermediate in the oxidation and pyrolysis of higher hydrocarbons and is used as a fuel in practical engines. Studies involving shock tube experiments and simulations have explored the combustion chemistry of ethylene–air mixtures under a wide range of conditions. This research is crucial for understanding ignition delay times and the influence of ethylene on combustion processes (Yang et al., 2020).
Ethane Dehydrogenation With the increasing demand for ethylene, research has focused on the development of new processes to reduce energy consumption in its production. The ethane dehydrogenation (EDH) reaction in microporous zeolite membrane reactors is an attractive solution for enhancing ethane conversion and ethylene yield, surpassing the equilibrium limit of ethane conversion at high temperatures (Dangwal, Liu, & Kim, 2017).
Safety and Hazard Assessment Ethylene is highly flammable, presenting a serious fire and explosion hazard. Research using large eddy simulation (LES) method has addressed the hazard assessment of ethylene mixtures in different scale channels, studying flame acceleration and deflagration-to-detonation transition. This is crucial for ensuring safety in industries where ethylene is used (Wang, Zhao, & Zhang, 2016).
Horticultural Applications Ethylene acts as a plant hormone, affecting many aspects of plant growth and development. Research has shown that the etr1-1 gene in Arabidopsis encodes a mutated receptor that confers dominant ethylene insensitivity, affecting fruit ripening, flower senescence, and abscission in heterologous plants like tomato and petunia. This suggests the possibility of manipulating ethylene perception pathways in various plants for agricultural purposes (Wilkinson et al., 1997).
- tomatoes. This degradation is important for reducing the harmful effects of ethylene during postharvest handling of crops, such as accelerating senescence and browning of vegetal tissues. The research found that a specific TiO2/SiO2 nanocomposite showed the best degradation activity, resulting in complete ethylene removal, which is beneficial for prolonging the shelf life of fresh produce like tomatoes (De Chiara et al., 2015).
Safety And Hazards
Future Directions
The future of ethylene research is promising, with a focus on regulatory networks controlling ethylene synthesis and its role in flower development and fruit ripening . There is also interest in the electrochemical reduction of carbon dioxide to ethylene, which could provide a promising way to convert CO2 to chemicals .
properties
IUPAC Name |
1,1,2,2-tetradeuterioethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-98-8 | |
Record name | Ethene-1,1,2,2-d4, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25549-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30218454 | |
Record name | (2H4)Ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2H4)Ethylene | |
CAS RN |
683-73-8 | |
Record name | Ethene-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H4)Ethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H4)Ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H4]ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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